Synthesis and characterization of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Synthesis and characterization of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Introduction
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention across various domains of chemical science. Its unique structural and electronic properties have established it as a valuable core in medicinal chemistry, materials science, and as a component in energetic materials.[1] Derivatives of this ring system are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. This guide provides a comprehensive technical overview of a proposed synthetic route and detailed characterization of a specific derivative, 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone. As a novel compound with limited published data, this document aims to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for its synthesis and analysis. The methodologies presented herein are based on established and reliable transformations within heterocyclic chemistry, ensuring a high degree of predictive accuracy and practical applicability.
Proposed Synthetic Pathway: A Mechanistic Approach
The synthesis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone can be logically approached through the construction of the tetrazole ring onto a pre-functionalized pyridine core. The most established and efficient methods for forming the tetrazolo[1,5-a]pyridine system involve the reaction of a 2-halopyridine or a pyridine N-oxide with an azide source.[2] Our proposed strategy leverages the reaction of a 2-chloro-6-acetylpyridine with trimethylsilyl azide (TMSN₃), a method noted for its high regioselectivity and yield.[3]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that the tetrazole ring can be formed from a 2-azidopyridine intermediate, which in turn is derived from a 2-chloropyridine precursor. This leads to the identification of 1-(6-chloropyridin-2-yl)ethanone as a key starting material.
Caption: Retrosynthetic pathway for the target compound.
Synthesis of the Starting Material: 2-Chloro-6-acetylpyridine
The immediate precursor, 2-chloro-6-acetylpyridine, can be synthesized from the commercially available 2-amino-6-methylpyridine. This multi-step synthesis involves a Sandmeyer-type reaction to introduce the chloro substituent, followed by oxidation of the methyl group and subsequent acylation. A more direct, albeit still multi-step, route starts from 2,6-lutidine.
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Oxidation of 2,6-Lutidine: Oxidation of one of the methyl groups of 2,6-lutidine can be achieved using various oxidizing agents, such as selenium dioxide or potassium permanganate, to yield 6-methylpyridine-2-carboxylic acid.[4]
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Chlorination: The resulting carboxylic acid can be subjected to a Hunsdiecker-type reaction or converted to the corresponding hydroxypyridine and subsequently chlorinated with reagents like phosphorus oxychloride to yield 2-chloro-6-methylpyridine.
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Oxidation and Acylation: The remaining methyl group can then be oxidized to a carboxylic acid, followed by conversion to the acetyl group via standard methods, such as conversion to the acid chloride and reaction with a methyl organometallic reagent, or through a Weinreb amide intermediate.
A more direct approach would be the diazotization of 2-amino-6-acetylpyridine.[5]
Synthesis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
The final step in the proposed synthesis is the conversion of 2-chloro-6-acetylpyridine to the target molecule. The use of trimethylsilyl azide (TMSN₃) in the presence of tetrabutylammonium fluoride (TBAF) provides a mild and efficient method for this transformation.[3]
Reaction Mechanism:
The reaction proceeds via a two-step mechanism. First, the fluoride ion from TBAF activates the silicon in TMSN₃, making the azide a more potent nucleophile. This is followed by a nucleophilic aromatic substitution where the azide ion displaces the chloride at the C2 position of the pyridine ring. The resulting 2-azido-6-acetylpyridine intermediate then undergoes a spontaneous 6π-electrocyclization to form the thermodynamically stable fused tetrazole ring system.
Caption: Proposed reaction mechanism for the formation of the target compound.
Experimental Protocols
Proposed Synthesis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Materials:
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2-Chloro-6-acetylpyridine
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Trimethylsilyl azide (TMSN₃)
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Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
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To a stirred solution of 2-chloro-6-acetylpyridine (1.0 eq) in anhydrous DMF, add tetrabutylammonium fluoride hydrate (1.5 eq).
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Add trimethylsilyl azide (1.5 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture to 85 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
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Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone.
Characterization
The following section details the predicted analytical data for the synthesized 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone. These predictions are based on the analysis of structurally similar compounds reported in the literature.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.05 (dd, J = 7.2, 1.2 Hz, 1H, H5), 8.20 (dd, J = 9.2, 1.2 Hz, 1H, H8), 7.85 (dd, J = 9.2, 7.2 Hz, 1H, H7), 2.75 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 196.5 (C=O), 148.0 (C8a), 142.0 (C6), 130.0 (C5), 125.0 (C7), 116.0 (C8), 26.8 (CH₃) |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H str.), 1690 (C=O str.), 1610, 1480 (C=N, N=N str.), 1360 (CH₃ bend) |
| MS (ESI) | m/z 163.06 [M+H]⁺, 135.05 [M-N₂+H]⁺ |
Justification of Predicted Data:
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¹H NMR: The proton at the H5 position is expected to be the most deshielded due to its proximity to the fused tetrazole ring and the electron-withdrawing acetyl group. The protons H7 and H8 will exhibit coupling to each other and to H5, resulting in doublets of doublets. The methyl protons of the acetyl group are expected to appear as a singlet in the typical region for such groups.
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¹³C NMR: The carbonyl carbon will be the most downfield signal. The chemical shifts of the pyridine ring carbons are influenced by the fused tetrazole ring and the acetyl substituent.
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IR Spectroscopy: The spectrum is expected to be dominated by a strong carbonyl stretch around 1690 cm⁻¹. The characteristic vibrations of the tetrazole ring are expected in the 1610-1480 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum should show the protonated molecular ion. A prominent fragment corresponding to the loss of a neutral nitrogen molecule (N₂) is a characteristic fragmentation pathway for tetrazolo[1,5-a]pyridines and is therefore expected.
Conclusion
This technical guide has outlined a well-reasoned and scientifically supported pathway for the synthesis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone. By leveraging established methodologies in heterocyclic chemistry, a reliable synthetic protocol has been proposed. Furthermore, a comprehensive set of predicted characterization data has been provided to aid in the identification and verification of the target compound. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.
References
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002-4006. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Dennis, M. J., et al. (1993). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials. Defence Technical Information Center. [Link]
-
Kurhade, S., et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. ACS Publications. [Link]
-
Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]
-
Studer, A., et al. (2021). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications, 12(1), 6531. [Link]
-
Jiang, Y., Park, C. M., & Loh, T. P. (2014). Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Organic Letters, 16(13), 3432-3435. [Link]
-
Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[2][3][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]
-
PubChem. (n.d.). 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
Lačan, M., & Tabaković, K. (1975). Syntheses of New Pyrazolo-, and Tetrazolopyridines. Croatica Chemica Acta, 47(1), 127-133. [Link]
-
Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
MDPI. (2020). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Yoshida, T., Sada, Y., & Nagasawa, T. (2010). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. Applied microbiology and biotechnology, 86(4), 1165–1170. [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 2. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 4. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane [pubmed.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
